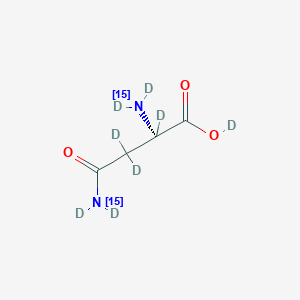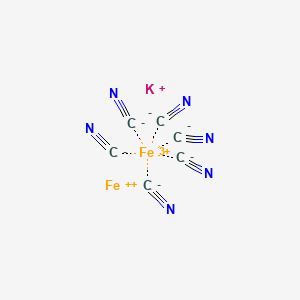
L-Asparagine-15N2,d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparagine-15N2,d8 is a stable isotope-labeled compound of L-Asparagine, a non-essential amino acid. This compound is labeled with both nitrogen-15 and deuterium, making it useful in various scientific research applications. L-Asparagine plays a crucial role in the metabolic control of cell functions in nerve and brain tissues.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Asparagine-15N2,d8 involves the incorporation of nitrogen-15 and deuterium into the L-Asparagine molecule. This can be achieved through multi-step organic synthesis, starting from commercially available precursors labeled with these isotopes. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without unwanted side reactions.
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The final product is purified using techniques such as crystallization and chromatography to achieve the desired isotopic purity.
化学反応の分析
Types of Reactions: L-Asparagine-15N2,d8 can undergo various chemical reactions, including:
Oxidation: Conversion to aspartic acid derivatives.
Reduction: Formation of reduced asparagine derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of asparagine, such as aspartic acid, reduced asparagine, and substituted asparagine compounds.
科学的研究の応用
L-Asparagine-15N2,d8 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and quantification in various studies. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of asparagine metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as amino acid transport mechanisms.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes to ensure the purity and consistency of products.
作用機序
The mechanism of action of L-Asparagine-15N2,d8 involves its incorporation into metabolic pathways where it mimics the behavior of natural L-Asparagine. The isotopic labels allow researchers to track its movement and transformation within biological systems. The molecular targets include enzymes involved in amino acid metabolism, transport proteins, and cellular receptors.
類似化合物との比較
L-Asparagine-13C4,15N2: Labeled with carbon-13 and nitrogen-15.
L-Glutamine-15N2,d10: Labeled with nitrogen-15 and deuterium.
L-Phenylalanine-15N: Labeled with nitrogen-15.
Uniqueness: L-Asparagine-15N2,d8 is unique due to its dual labeling with nitrogen-15 and deuterium, which provides enhanced tracking capabilities in metabolic studies
This compound is a valuable tool in scientific research, offering insights into metabolic processes and aiding in the development of new pharmaceuticals and therapies. Its unique isotopic labeling makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C4H8N2O3 |
|---|---|
分子量 |
142.15 g/mol |
IUPAC名 |
deuterio (2S)-2,3,3-trideuterio-2,4-bis(dideuterio(15N)amino)-4-oxobutanoate |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D,5+1,6+1/hD5 |
InChIキー |
DCXYFEDJOCDNAF-VYGMAKJPSA-N |
異性体SMILES |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(=O)[15N]([2H])[2H])[15N]([2H])[2H] |
正規SMILES |
C(C(C(=O)O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)


![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)


![N,N-diethylethanamine;(2E)-1-ethyl-2-[(E)-3-[1-[6-[[(E)-3-[1-[(2R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12057207.png)



